Hosenkoside C: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
Hosenkoside C: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hosenkoside C is a complex triterpenoid (B12794562) saponin (B1150181) belonging to the baccharane glycoside family, first isolated from the seeds of Impatiens balsamina L.[1][2]. This plant has a long history in traditional medicine, and its bioactive constituents, including hosenkosides, are of growing interest for their therapeutic potential. Hosenkoside C has demonstrated notable biological activities, including antioxidant and anti-inflammatory effects, making it a candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, isolation protocols, and proposed mechanisms of action for Hosenkoside C.
Chemical Structure and Physicochemical Properties
Hosenkoside C is characterized by a pentacyclic triterpenoid aglycone core, known as Hosenkol C, linked to three sugar moieties. Its complex structure has been elucidated primarily through advanced spectroscopic techniques, including one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Structural Details
The definitive structure of Hosenkoside C was established through rigorous spectroscopic analysis. Key identifiers and properties are summarized in the table below.
| Property | Data |
| Molecular Formula | C₄₈H₈₂O₂₀ |
| Molecular Weight | 979.15 g/mol |
| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,4bR,6aS,7R,8R,10aR,10bR,12aR)-2-[[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy]-7-hydroxy-8-(hydroxymethyl)-8-[(Z)-5-hydroxy-4-methylpent-3-enyl]-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
| CAS Number | 156764-83-9 |
| Appearance | White to off-white solid |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol (B129727), and Ethanol (B145695) |
| Chemical Class | Triterpenoid Saponin (Baccharane Glycoside) |
| Natural Source | Seeds of Impatiens balsamina L.[1] |
Spectroscopic Data
The complete assignment of proton (¹H) and carbon-13 (¹³C) NMR signals is crucial for the unambiguous identification and structural confirmation of Hosenkoside C. While the primary literature from the initial isolation contains the definitive spectral data, this information is not broadly available in public databases. The tables below are presented as templates, outlining the expected chemical shift regions for the key structural components of Hosenkoside C based on typical values for baccharane glycosides.
Disclaimer: The following NMR data tables are illustrative and represent typical chemical shift ranges for the respective carbon and proton environments found in related triterpenoid saponins (B1172615). They do not represent the experimentally verified data for Hosenkoside C.
Table 1.2.1: Illustrative ¹³C-NMR Chemical Shift Ranges for Hosenkoside C Moieties
| Carbon Type | Typical Chemical Shift (δ) Range (ppm) |
|---|---|
| Aglycone - Quaternary Carbons (C) | 30 - 55 |
| Aglycone - Methine Carbons (CH) | 40 - 95 |
| Aglycone - Methylene Carbons (CH₂) | 15 - 65 |
| Aglycone - Methyl Carbons (CH₃) | 15 - 35 |
| Aglycone - Olefinic Carbons (C=C) | 120 - 145 |
| Sugar Moieties - Anomeric (C-1') | 95 - 110 |
| Sugar Moieties - Other Carbons | 60 - 85 |
Table 1.2.2: Illustrative ¹H-NMR Chemical Shift Ranges for Hosenkoside C Moieties
| Proton Type | Typical Chemical Shift (δ) Range (ppm) |
|---|---|
| Aglycone - Methyl Protons | 0.7 - 1.5 |
| Aglycone - Methylene/Methine | 1.0 - 2.5 |
| Aglycone - Olefinic Protons | 5.0 - 5.5 |
| Sugar Moieties - Anomeric (H-1') | 4.2 - 5.5 |
| Sugar Moieties - Other Protons | 3.0 - 4.5 |
Experimental Protocols
Isolation and Purification of Hosenkoside C
The isolation of Hosenkoside C from the seeds of Impatiens balsamina is a multi-step process involving extraction and chromatographic purification.[3]
Objective: To isolate Hosenkoside C with high purity from its natural source.
Materials:
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Dried seeds of Impatiens balsamina
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n-Hexane (ACS Grade)
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70% Ethanol (v/v)
-
Ethyl acetate (B1210297) (ACS Grade)
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n-Butanol, water-saturated (ACS Grade)
-
Deionized water
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Silica (B1680970) gel (for column chromatography, 70-230 mesh)
-
Reversed-phase C18 silica gel
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TLC plates (Silica gel 60 F₂₅₄)
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Rotary evaporator, Soxhlet apparatus, Glass chromatography columns
Procedure:
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Preparation of Plant Material: Grind the dried seeds of Impatiens balsamina to a coarse powder.
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Defatting: Extract the powdered seeds with n-hexane in a Soxhlet apparatus for approximately 6-8 hours to remove lipids and other nonpolar constituents. Air-dry the defatted powder.
-
Extraction: The defatted material is then extracted with 70% ethanol using hot reflux. This process is typically repeated 3-4 times to ensure exhaustive extraction of the glycosides.[4]
-
Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in deionized water.
-
Perform successive partitioning in a separatory funnel with ethyl acetate to remove compounds of intermediate polarity.
-
Subsequently, partition the remaining aqueous layer with water-saturated n-butanol. The saponins, including Hosenkoside C, will preferentially move to the n-butanol fraction.
-
Collect and concentrate the n-butanol fraction to dryness.
-
-
Column Chromatography:
-
Silica Gel Chromatography: Pack a column with silica gel in a non-polar solvent (e.g., chloroform). Dissolve the dried n-butanol extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Load the sample onto the column and elute with a stepwise gradient of increasing polarity, for example, from chloroform-methanol (9:1) to more polar mixtures.
-
Reversed-Phase (C18) Chromatography: Pool fractions from the silica gel column that are enriched in Hosenkoside C (as determined by TLC analysis). Further purify these fractions on a reversed-phase C18 column, eluting with a methanol-water gradient.
-
-
Purity Analysis: Monitor the purity of the fractions at each stage using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Biological Activity and Signaling Pathways
Hosenkoside C and related triterpenoid saponins are known to possess significant antioxidant and anti-inflammatory properties. The following sections detail the proposed molecular mechanisms underlying these activities.
Proposed Antioxidant Signaling Pathway
The antioxidant effects of many natural glycosides are mediated through the activation of the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.
Mechanism: Under conditions of oxidative stress, reactive oxygen species (ROS) can induce a conformational change in the Keap1 protein, which normally sequesters the transcription factor Nrf2 in the cytoplasm for degradation. Hosenkoside C is hypothesized to promote this process. Once released, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the upregulation of protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which neutralize ROS and protect the cell from oxidative damage.[5][6][7]
Proposed Anti-Inflammatory Signaling Pathway
The anti-inflammatory activity of Hosenkoside C is thought to involve the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling cascades. These pathways are central to the production of pro-inflammatory mediators.
Mechanism: Inflammatory stimuli, such as Lipopolysaccharide (LPS), activate cell surface receptors (e.g., TLR4), triggering downstream signaling that leads to the phosphorylation and activation of MAPK family members (p38, ERK, JNK) and the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation and releasing the NF-κB p65/p50 dimer. Activated MAPKs can also activate other transcription factors like AP-1. Both NF-κB and AP-1 translocate to the nucleus to induce the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6) and enzymes like inducible Nitric Oxide Synthase (iNOS). Hosenkoside C is proposed to exert its anti-inflammatory effect by inhibiting the phosphorylation of IκBα and MAPKs, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of these inflammatory mediators.[8][9]
Protocol for In Vitro Anti-Inflammatory Assay
Objective: To evaluate the anti-inflammatory activity of Hosenkoside C by measuring its effect on nitric oxide (NO) and pro-inflammatory cytokine production in LPS-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophage cell line.
Materials:
-
Hosenkoside C (dissolved in DMSO, final concentration ≤ 0.1%)
-
Lipopolysaccharide (LPS) from E. coli
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DMEM culture medium with 10% FBS
-
Griess Reagent (for NO measurement)
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ELISA kits for TNF-α and IL-6
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96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of Hosenkoside C. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitric Oxide (NO) Measurement:
-
Collect 50 µL of cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite (B80452) standard curve.
-
-
Cytokine Measurement (TNF-α, IL-6):
-
Collect the remaining cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in the Hosenkoside C-treated groups to the LPS-only treated group to determine the percentage of inhibition.
Conclusion
Hosenkoside C is a structurally complex natural product with significant potential as a lead compound for the development of novel antioxidant and anti-inflammatory agents. Its mechanism of action is likely multifaceted, involving the modulation of key cellular signaling pathways such as Keap1-Nrf2 and NF-κB/MAPK. The protocols and data presented in this guide offer a foundational resource for researchers aiming to further explore the chemical and biological properties of this promising molecule. Future studies should focus on obtaining definitive, high-resolution NMR data, elucidating the precise molecular targets, and evaluating its efficacy and safety in in vivo models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hosenkoside C | CAS:156764-83-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. benchchem.com [benchchem.com]
- 4. Extraction of Total Hosenkosides from Impatiens balsamina L [xuebao.jlu.edu.cn]
- 5. Nrf2-mediated activation of HO-1 is required in the blocking effect of compound K, a ginseng saponin metabolite, against oxidative stress damage in ARPE-19 human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nrf2 and HO-1 in Atherosclerosis | Encyclopedia MDPI [encyclopedia.pub]
- 8. Suppression of MAPKs/NF-κB Activation Induces Intestinal Anti-Inflammatory Action of Ginsenoside Rf in HT-29 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
